molecular formula C10H10N2O B1367355 N-methyl-1H-indole-3-carboxamide CAS No. 85729-23-3

N-methyl-1H-indole-3-carboxamide

Cat. No. B1367355
CAS RN: 85729-23-3
M. Wt: 174.2 g/mol
InChI Key: RUXBERIDJONIJM-UHFFFAOYSA-N
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Description

N-methyl-1H-indole-3-carboxamide is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of indole carboxamides, including N-methyl-1H-indole-3-carboxamide, has been the focus of many researchers . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated, with the presence of the carboxamide moiety in indole derivatives causing hydrogen bonds with a variety of enzymes and proteins .


Molecular Structure Analysis

The molecular structure of N-methyl-1H-indole-3-carboxamide consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The nitrogen lone electron pair participates in the aromatic ring .


Physical And Chemical Properties Analysis

N-methyl-1H-indole-3-carboxamide is a solid at room temperature . It has a melting point of 199-200°C and a boiling point of 464.5±18.0°C . Its density is predicted to be 1.224±0.06 g/cm3 .

Scientific Research Applications

  • Enzyme Inhibition

    • Field : Biochemistry
    • Application Summary : Indole derivatives, including N-methyl-1H-indole-3-carboxamide, have been studied for their inhibitory properties against various enzymes . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
    • Methods & Procedures : Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3 of the indole structure, which gives these compounds unique inhibitory properties .
    • Results : These studies have shown that the presence of the carboxamide moiety at positions 2 and 3 can lead to the inhibition of various enzymes and proteins .
  • Renin Inhibition

    • Field : Pharmacology
    • Application Summary : Indole-3-carboxamide derivatives have been found to be effective in inhibiting renin enzyme activity .
    • Methods & Procedures : Extensive research has been conducted on the discovery and optimization of new and non-chiral indole-3-carboxamide compounds as scaffolds for renin inhibition .
    • Results : The studies have shown that these compounds can effectively inhibit the activity of the renin enzyme .
  • Synthesis of Trisubstituted Indoles

    • Field : Organic Chemistry
    • Application Summary : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
    • Methods & Procedures : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results : The process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Antiarrhythmic Activity

    • Field : Pharmacology
    • Application Summary : Some indole derivatives have been synthesized and studied for their potential antiarrhythmic activity .
    • Methods & Procedures : The synthesized compounds were tested for their electrophysiological properties characteristic of class III antiarrhythmic drugs .
    • Results : The study suggested that these compounds could exhibit properties characteristic of class III antiarrhythmic drugs .
  • Antiviral Activity

    • Field : Virology
    • Application Summary : Indole derivatives have been studied for their potential antiviral properties .
    • Methods & Procedures : Researchers have synthesized various indole derivatives and tested them against different viruses .
    • Results : Some indole derivatives have shown promising antiviral activities .
  • Anti-inflammatory Activity

    • Field : Immunology
    • Application Summary : Indole derivatives have been investigated for their potential anti-inflammatory properties .
    • Methods & Procedures : Various indole derivatives have been synthesized and tested for their ability to modulate inflammatory responses .
    • Results : Some indole derivatives have demonstrated significant anti-inflammatory activities .

Safety And Hazards

N-methyl-1H-indole-3-carboxamide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .

Future Directions

Indole derivatives, including N-methyl-1H-indole-3-carboxamide, have been the focus of many researchers due to their potential biological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-methyl-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXBERIDJONIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517248
Record name N-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1H-indole-3-carboxamide

CAS RN

85729-23-3
Record name N-Methyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85729-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HDH Showalter, AD Sercel, BM Leja… - Journal of medicinal …, 1997 - ACS Publications
… 1-[2-(Diethylamino)ethyl]-N-methyl-1H-indole-3-carboxamide (19). A mixture of 2.09 g (10 mmol) of 2-chloroindole-3-(N-methylcarboxamide) (18), 1.72 g (10 mmol) of 2-(N,N-…
Number of citations: 88 pubs.acs.org
DY Yang, L Liu, JY Gu, YH He… - The Journal of Organic …, 2021 - ACS Publications
A visible-light-initiated radical cascade reaction toward the synthesis of structurally diverse fused Indolo-pyridones is described. The reaction involves the addition of aroyl or sulfonyl …
Number of citations: 6 pubs.acs.org
V Kavala, Z Yang, A Konala, CY Huang… - The Journal of …, 2017 - ACS Publications
… (11) We also investigated the reaction of 2-iodo-N-methyl-1H-indole-3-carboxamide and 2-iodobenzylcyanide under the present reaction conditions. Unfortunately, the reaction …
Number of citations: 23 pubs.acs.org
JC Badenock, HL Fraser, GW Gribble - Arkivoc, 2018 - arkat-usa.org
We report an approach to the pyrrolo [3, 4-b] indole ring system that involves a new synthesis of pyrrolo [3, 4-b] indol-1 (2H) ones, which are known precursors to pyrrolo [3, 4-b] indoles. …
Number of citations: 3 www.arkat-usa.org
A Abdoli - 2016 - harvest.usask.ca
Phytoalexins are plant metabolites produced in response to different kinds of stress like pathogen attack, while not present in healthy plants. Cruciferous phytoalexins are produced …
Number of citations: 2 harvest.usask.ca
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
The epigenetic regulator CBP/P300 presents a novel therapeutic target for oncology. Previously, we disclosed the development of potent and selective CBP bromodomain inhibitors by …
Number of citations: 24 pubs.acs.org
MSC Pedras, A Abdoli - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
The biotransformations of the rutabaga phytoalexins rutalexin, brassicanate A, isalexin and rapalexin A by the plant pathogenic fungus Alternaria brassicicola are reported. While the …
Number of citations: 13 www.sciencedirect.com
RK Rit, K Ghosh, R Mandal… - The Journal of Organic …, 2016 - ACS Publications
A ruthenium-catalyzed, amide-directed intramolecular hydroarylation of alkene-tethered benzamide derivatives is discussed. This method proficiently constructs dihydrobenzofuran, …
Number of citations: 30 pubs.acs.org
IF Sengul, K Somphol, H Kandemir, N Kumar… - Tetrahedron, 2014 - Elsevier
3,6-Bis-(2-indolyl)dibenzofurans 1,2, and carbazoles 3–6 underwent a range of electrophilic substitution reactions to produce formyl indoles 7–12, biindolyls 24–28 and 33–34, …
Number of citations: 14 www.sciencedirect.com
陈玉英 - 2014 - 福建医科大学
Number of citations: 0

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